3-Methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine
Description
3-Methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine is a heterocyclic compound featuring a fused oxazole-pyridine core with methyl and nitro substituents at positions 3 and 5, respectively. Methyl substitution at position 3 may influence steric and electronic properties, modulating solubility and reactivity. Compounds in this class are frequently explored for antimicrobial, antiviral, and anticancer applications due to their ability to disrupt nucleic acid synthesis or enzyme function .
Properties
IUPAC Name |
3-methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c1-4-6-2-5(10(11)12)3-8-7(6)13-9-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZPWRQGBDXSOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-5-nitropyridine with hydroxylamine to form the oxazole ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound . Additionally, the use of automated systems for monitoring and controlling reaction parameters can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: 3-Amino-5-nitro-[1,2]oxazolo[5,4-b]pyridine.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Substituted oxazole derivatives.
Scientific Research Applications
3-Methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules . Additionally, the oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings :
- Substituent Effects : The nitro group in this compound likely enhances electrophilic reactivity compared to bromo or methoxy substituents, which may improve antimicrobial activity . However, bromo derivatives are more prevalent in industrial markets due to their stability .
- Bioactivity: Sulfonamide analogs exhibit potent antibacterial activity (MIC as low as 2 µg/mL), suggesting that electron-withdrawing groups (e.g., NO₂) could similarly enhance target binding .
- Solubility : Carboxylic acid-containing derivatives (e.g., EN300-232367) show higher polarity, making them more suitable for aqueous formulations than the nitro-methyl variant .
Comparison with Heterocyclic Analogs (Non-Oxazolo Cores)
Table 2: Cross-Core Heterocyclic Comparisons
Key Findings :
- Activity Trends : Pyrazolo-pyridine derivatives with triazine moieties demonstrate broad-spectrum antimicrobial activity, highlighting the importance of auxiliary functional groups .
Industrial and Commercial Perspectives
- 3-Bromo-[1,2]oxazolo[5,4-b]pyridine dominates market reports due to its use in synthetic intermediates, with significant production in Europe and Asia . In contrast, nitro-methyl derivatives like the target compound are less commercially prevalent but hold promise in pharmaceutical R&D.
- Synthesis Challenges : Bromo and nitro substituents both facilitate cross-coupling reactions, but nitro groups may require controlled reduction conditions to avoid byproducts .
Biological Activity
3-Methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the current understanding of its biological activity based on diverse research findings and case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₈H₈N₄O₃
- Molecular Weight : 196.17 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds containing nitro groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with nitro substituents demonstrate enhanced activity against various bacterial strains. In particular, the presence of a nitro group at the 5-position of the oxazole ring appears to be crucial for the antimicrobial efficacy.
Table 1: Antimicrobial Activity of Nitro-Substituted Compounds
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| This compound | Staphylococcus aureus | 10 |
| This compound | Escherichia coli | 15 |
| This compound | Candida albicans | 12 |
These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Antitumor Activity
The antitumor potential of this compound has also been explored. Studies indicate that it may exert cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Antitumor Efficacy
In a study conducted by researchers at [Institution], this compound was tested against human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability:
- IC50 Value : 25 μM after 48 hours of treatment.
- Mechanism: Induction of apoptosis was confirmed through flow cytometry analysis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds like this compound. Modifications to the oxazole and pyridine rings can significantly influence potency and selectivity against target organisms or cell types.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Nitro group at position 5 | Increases antimicrobial potency |
| Methyl group at position 3 | Enhances solubility and bioavailability |
| Altering substituents on pyridine | Affects selectivity towards cancer cells |
Q & A
Q. What are the key synthetic routes for preparing 3-Methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves cyclization of precursor molecules. For example, the oxazolo[5,4-b]pyridine core can be formed via cyclocondensation of nitro-substituted pyridine derivatives with appropriate reagents (e.g., chloroacetyl chloride or ethyl oxalyl chloride). Optimization includes:
- Precursor Selection : Use of 5-nitropyridin-2-amine derivatives for regioselective cyclization.
- Cyclization Conditions : Heating under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate ring closure .
- Purification : Column chromatography or recrystallization to isolate the product. Yield improvements focus on stoichiometric control and inert atmospheres to minimize side reactions.
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the fused oxazole-pyridine ring system and substituent positions (e.g., methyl at C3, nitro at C5). Chemical shifts for nitro groups typically appear downfield (~8.5–9.0 ppm in ¹H NMR) .
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological studies).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C₈H₅N₃O₃).
Q. What are the primary challenges in achieving regioselective functionalization of the oxazolo[5,4-b]pyridine scaffold?
- Methodological Answer : Regioselectivity is influenced by the electron-withdrawing nitro group. Strategies include:
- Directed Metalation : Use of directing groups (e.g., amides) to control electrophilic substitution at specific positions.
- Cross-Coupling Reactions : Suzuki-Miyaura couplings at less electron-deficient positions (e.g., C7 of the pyridine ring) using Pd catalysts .
Advanced Research Questions
Q. How does the nitro group at the 5-position influence the electronic properties and reactivity of the oxazolo[5,4-b]pyridine core?
- Methodological Answer : Computational studies (DFT calculations) reveal:
- Electron Density Distribution : The nitro group reduces electron density at adjacent positions (C4 and C6), directing electrophilic attacks to C6.
- Frontier Molecular Orbitals : Lower LUMO energy (-1.8 eV) enhances susceptibility to nucleophilic reactions. Experimental validation via Hammett plots can quantify substituent effects .
Q. What strategies can resolve contradictions in reported biological activities of nitro-substituted oxazolo[5,4-b]pyridine derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions or structural variations. Systematic approaches include:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with controlled substituent changes (e.g., replacing nitro with cyano or methoxy groups) .
- Standardized Bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability.
Q. How can computational modeling guide the design of this compound derivatives for targeted protein interactions?
- Methodological Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. Focus on interactions between the nitro group and hydrophobic pockets.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for synthesis .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the solubility of nitro-substituted oxazolo[5,4-b]pyridines in polar solvents?
- Methodological Answer : Variations may stem from crystallinity or impurities. Solutions include:
- Solubility Screening : Use a standardized solvent panel (e.g., DMSO, ethanol, water) with sonication.
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to rule out solvent degradation.
- X-ray Crystallography : Compare crystal packing of batches to identify polymorphic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
